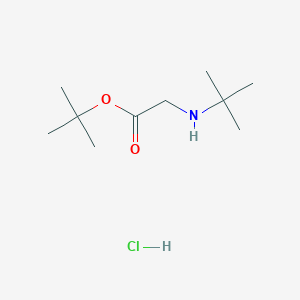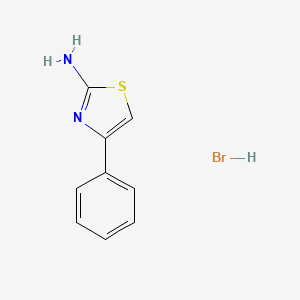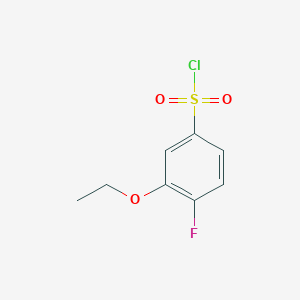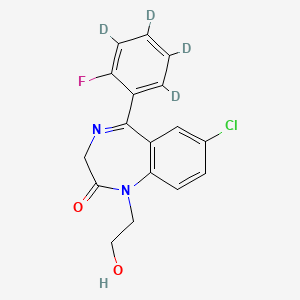
H-Tbu-Gly-Otbu-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tbu-Gly-Otbu-HCl, also known as tert-butyl glycine tert-butyl ester hydrochloride, is a derivative of glycine. This compound is commonly used in peptide synthesis due to its stability and ease of handling. It is a white solid with a molecular formula of C10H22ClNO2 and a molecular weight of 223.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tbu-Gly-Otbu-HCl typically involves the protection of the amino group of glycine with a tert-butyl group, followed by esterification of the carboxyl group with tert-butyl alcohol. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Tbu-Gly-Otbu-HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield glycine and tert-butyl alcohol.
Substitution: The tert-butyl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Glycine and tert-butyl alcohol.
Substitution: Various substituted glycine derivatives depending on the reagents used.
Scientific Research Applications
H-Tbu-Gly-Otbu-HCl is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of H-Tbu-Gly-Otbu-HCl primarily involves its role as a protected amino acid derivative. In peptide synthesis, it acts as a building block, allowing for the sequential addition of amino acids to form peptides and proteins. The tert-butyl groups protect the amino and carboxyl groups during the synthesis, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
H-Gly-OtBu-HCl: Glycine tert-butyl ester hydrochloride.
H-Glu(OtBu)-OtBu-HCl: Glutamic acid di-tert-butyl ester hydrochloride.
Uniqueness
H-Tbu-Gly-Otbu-HCl is unique due to its dual protection of both the amino and carboxyl groups with tert-butyl groups. This dual protection provides enhanced stability and ease of handling compared to other similar compounds, making it particularly useful in peptide synthesis .
Properties
CAS No. |
1373519-39-1 |
|---|---|
Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
tert-butyl 2-(tert-butylamino)acetate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2,3)11-7-8(12)13-10(4,5)6;/h11H,7H2,1-6H3;1H |
InChI Key |
WKENONUVJWAVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)




![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)
![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)


![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050653.png)
